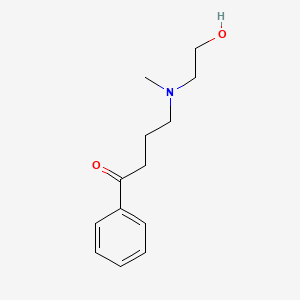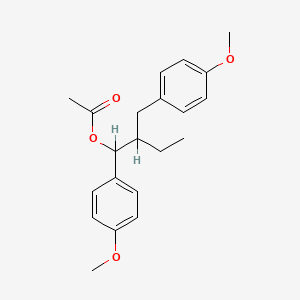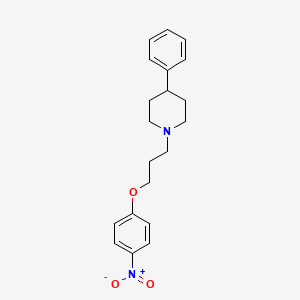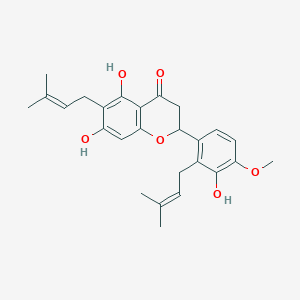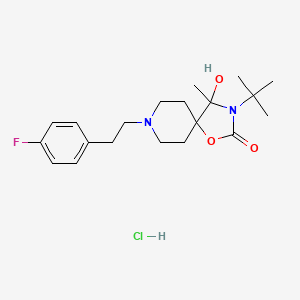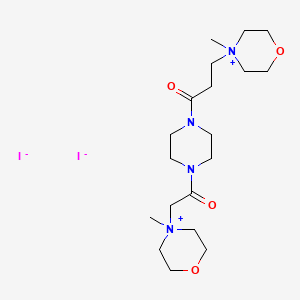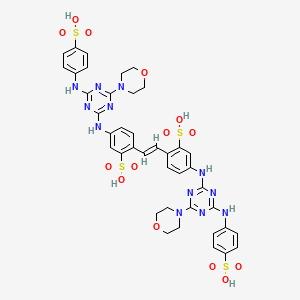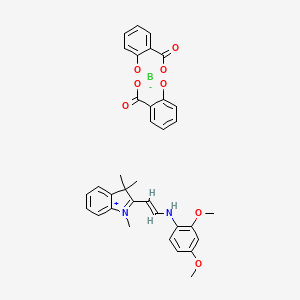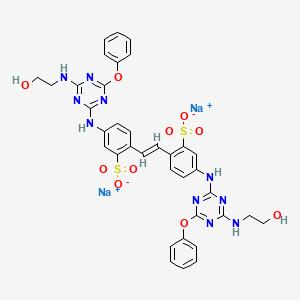![molecular formula C16H19ClN4O5S B12713993 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride CAS No. 157023-82-0](/img/structure/B12713993.png)
3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride is a complex organic compound with a unique structure that combines elements of morpholine, pyridazine, and benzothiazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the morpholine derivative, followed by the introduction of the pyridazine and benzothiazine moieties. Key steps include:
Formation of the Morpholine Derivative: This involves the reaction of morpholine with an appropriate oxidizing agent to form the 4-oxidomorpholin-4-ium intermediate.
Coupling with Pyridazine: The intermediate is then reacted with a pyridazine derivative under controlled conditions to form the pyridazino[4,5-b][1,4]benzothiazine core.
Final Assembly:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques.
Types of Reactions:
Oxidation: The morpholine moiety can undergo oxidation to form the 4-oxidomorpholin-4-ium intermediate.
Substitution: The pyridazine and benzothiazine moieties can undergo various substitution reactions to introduce different functional groups.
Coupling Reactions: These are used to assemble the different parts of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for the oxidation of morpholine.
Coupling Reagents: Such as palladium catalysts for the coupling of pyridazine and benzothiazine derivatives.
Acidic Conditions:
Major Products: The major product of these reactions is the target compound, with potential side products including unreacted intermediates and by-products from incomplete reactions.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs.
Biological Studies: It can be used in studies of enzyme inhibition and receptor binding.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: It can be used as a standard or reference material in analytical techniques.
Mécanisme D'action
The mechanism of action of 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-methyl-2-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-6-phenylpyridazin-3-one: This compound shares a similar core structure but differs in the substituents on the pyridazine ring.
Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, have similar biological activities.
Uniqueness: The uniqueness of 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride lies in its combination of morpholine, pyridazine, and benzothiazine moieties, which confer specific chemical and biological properties not found in other compounds.
Propriétés
Numéro CAS |
157023-82-0 |
|---|---|
Formule moléculaire |
C16H19ClN4O5S |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride |
InChI |
InChI=1S/C16H18N4O5S.ClH/c21-16-15-13(18-12-3-1-2-4-14(12)26(15,23)24)11-17-19(16)5-6-20(22)7-9-25-10-8-20;/h1-4,11,18H,5-10H2;1H |
Clé InChI |
ZYWZTMDLWHPFSQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[N+]1(CCN2C(=O)C3=C(C=N2)NC4=CC=CC=C4S3(=O)=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


